Methyl 6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylate” is a compound that belongs to the class of organic compounds known as benzanilides . It contains a trifluoromethyl group, which is a common functional group in many FDA-approved drugs .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C15H12F3NO3 . The InChI code for this compound is 1S/C14H10F3NO3/c15-14(16,17)11-3-1-2-9(6-11)7-18-8-10(13(20)21)4-5-12(18)19/h1-6,8H,7H2,(H,20,21) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 311.26 . It is a solid with a melting point of 103 - 105 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Cardiotonic Activity : Some compounds, including methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, have been synthesized and tested for their cardiotonic activity. These compounds show positive inotropic activity, although less potent than milrinone, a known cardiotonic agent (Mosti et al., 1992).
Inotropic Agents and PDE III Inhibitors : Derivatives of 6-oxo-pyridine-3-carboxamide were synthesized and evaluated as antibacterial and antifungal agents. These compounds displayed broad-spectrum antibacterial activity and were comparable to reference drugs like Ampicillin and Gentamicin against certain bacteria (El-Sehrawi et al., 2015).
Antimicrobial and Antifungal Agents : A study focused on the synthesis of novel derivatives of 6-oxo-pyridine-3-carboxamide, which were evaluated for their antimicrobial and antifungal properties. Some derivatives showed potent activity against specific bacteria and fungi (El-Sehrawi et al., 2015).
Analgesic Properties : Research into the chemical modification of pyridine moieties of certain molecules, including the displacement of a methyl group in position 8 of pyrido[1,2-a]pyrimidine, has been explored for optimizing biological properties. This modification led to increased biological activity in para-substituted derivatives, suggesting potential as new analgesics (Ukrainets et al., 2015).
Antibacterial Activities : Certain 6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids have been synthesized and tested for in vitro and in vivo antibacterial activities, showing promise as therapeutic agents (Bouzard et al., 1992).
Calcium-Channel Antagonist Activity : The study of 1,4-dihydropyridine derivatives, including compounds with potential calcium modulatory properties, revealed their structural conformations and potential biological activities (Linden et al., 2011).
Hypoglycemic Agents : Research into 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids and their derivatives revealed a series of compounds with varying hypoglycemic potency. This study contributed to understanding the structure-activity relationships of these compounds as potential oral hypoglycemic agents (Youngdale & Oglia, 1985).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-22-14(21)11-5-6-13(20)19(9-11)8-10-3-2-4-12(7-10)15(16,17)18/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMMSLBPNSSNKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1)CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.